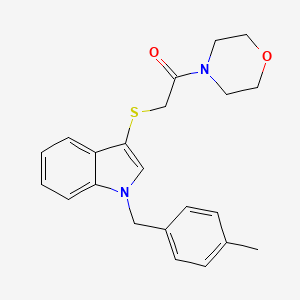

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone

Beschreibung

Chemical Classification and Nomenclature

2-((1-(4-Methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone is a heterocyclic organic compound comprising three distinct structural motifs: an indole core, a thioether linkage, and a morpholine ring. Its systematic IUPAC name reflects these components:

- Parent structure : Ethanone (a ketone with a two-carbon chain).

- Substituents :

- A morpholino group (-N-(morpholine)) at position 1.

- A thioether group (-S-) at position 2, connected to a 1-(4-methylbenzyl)-substituted indole at position 3.

The compound is classified under the broader categories of indole derivatives , thioethers , and morpholine-containing compounds . Alternative nomenclature includes designations such as EVT-2594091 in commercial catalogs, though systematic naming remains standard in academic contexts.

| Structural Feature | Role in Classification |

|---|---|

| Indole core | Aromatic heterocycle with biological relevance |

| Thioether (-S-) | Enhances electronic delocalization |

| Morpholine ring | Six-membered amine-ether hybrid |

Historical Context of Indole-Thioether-Morpholine Compounds

The integration of indole, thioether, and morpholine motifs emerged from advancements in medicinal chemistry during the early 21st century. Indole derivatives have long been studied for their pharmacological potential, notably in anticancer and anti-inflammatory agents. Morpholine, introduced as a solubility-enhancing moiety, gained prominence in drug design due to its balanced lipophilicity and hydrogen-bonding capacity. Thioethers, less common in early drug candidates, were later explored for their metabolic stability and sulfur-mediated interactions.

The specific combination of these groups represents a strategic effort to synergize aromaticity, solubility, and target binding. For example, indole-morpholine hybrids reported in 2022 demonstrated potent anticancer activity against breast cancer cell lines, while thioether-linked analogs showed improved pharmacokinetic profiles.

Structural Significance in Heterocyclic Chemistry

The compound’s architecture exemplifies key principles in heterocyclic design:

- Indole Core : The bicyclic indole system provides a planar aromatic scaffold conducive to π-π stacking with biological targets, such as enzyme active sites. The 4-methylbenzyl substituent at position 1 enhances steric bulk, potentially modulating receptor selectivity.

- Thioether Linkage : The sulfur atom introduces polarizability, enabling covalent interactions with cysteine residues or metal ions. This feature contrasts with oxygen ethers, offering unique reactivity in nucleophilic substitution reactions.

- Morpholine Ring : The morpholine’s oxygen and nitrogen atoms participate in hydrogen bonding, improving aqueous solubility while maintaining membrane permeability. Its chair conformation stabilizes the molecule’s three-dimensional structure.

The convergence of these elements creates a pharmacophore capable of engaging diverse biological targets, as evidenced by similar compounds inhibiting tubulin polymerization or activating cannabinoid receptors.

Relationship to Known Bioactive Indole Derivatives

This compound shares structural homology with several pharmacologically active indole derivatives:

- Anticancer Agents : Indole-3-carboxaldehyde morpholine hybrids (e.g., compound 5f in ) inhibit MCF-7 breast cancer cells (IC~50~ = 13.2 μM) via tubulin disruption. The thioether group in this compound may similarly enhance binding to β-tubulin’s colchicine site.

- CB2 Receptor Agonists : N-Ethyl morpholine-indole derivatives (e.g., compound 2 in ) exhibit nanomolar affinity for cannabinoid receptors, suppressing pro-inflammatory cytokines (IL-1β, TNF-α). The 4-methylbenzyl group in the subject compound could mimic these agonists’ hydrophobic substituents.

- Antimicrobials : Sulfonohydrazide-indole-morpholine hybrids demonstrate broad-spectrum activity, with thioethers improving membrane penetration.

The integration of a thioether bridge distinctively positions this compound for further exploration in targeted drug delivery and enzyme inhibition, building on established indole-morpholine pharmacology.

Eigenschaften

IUPAC Name |

2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-17-6-8-18(9-7-17)14-24-15-21(19-4-2-3-5-20(19)24)27-16-22(25)23-10-12-26-13-11-23/h2-9,15H,10-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGWQIZQVQXUNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the 4-Methylbenzyl Group: The indole derivative is then alkylated with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Thioether Formation: The alkylated indole is reacted with a thiol compound, such as thiourea, to introduce the thioether linkage.

Morpholine Ring Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction with morpholine and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxide, sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: N-alkylated or N-acylated morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: The compound can influence various biochemical pathways, including those related to cell signaling, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically active derivatives. Below is a detailed comparison based on substituents, synthesis, and biological activity:

Structural and Functional Analogues

| Compound Name | Key Substituents | Pharmacological Target | Affinity/Activity Notes | Reference |

|---|---|---|---|---|

| 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone | 4-methylbenzyl, thioether, morpholinoethanone | Not explicitly reported | Hypothesized CB2 receptor interaction | N/A |

| AM630 ([1-(2-Morpholin-4-yl-ethyl)-1H-indol-3-yl]-(4-methoxyphenyl)methanone) | 4-methoxyphenyl, morpholinylethyl | Cannabinoid CB2 receptor | Potent CB2 antagonist (higher CB2 vs. CB1 affinity) | |

| A-796,260 ({1-[2-(morpholino)ethyl]-1H-indol-3-yl}(2,2,3,3-tetramethylsilylpropyl)methanone) | Tetramethylsilylpropyl, morpholinylethyl | Cannabinoid receptors | Selective CB2 agonist (preclinical studies) | |

| 2-(5,6-dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone | Imidazothiazole, dimethyl, morpholinoethanone | Not reported | Structural similarity (crystallography study) | |

| 5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone | 5-hydroxyindole, 4-methoxyphenyl | Not explicitly reported | Synthetic intermediate for bioactive molecules |

Key Observations

Thioether linkage (vs. carbonyl or ether in analogs) could modulate electronic properties, affecting binding kinetics at receptors like CB2 .

Synthetic Routes: Suzuki-Miyaura coupling (e.g., in biphenyl-indole derivatives, ) is a common method for aryl-aryl bond formation in similar compounds . Morpholinoethanone moieties are typically introduced via nucleophilic substitution or amidation reactions .

Biological Activity Trends: CB2 selectivity in AM630 and A-796,260 correlates with bulky substituents (e.g., tetramethylsilylpropyl), suggesting the 4-methylbenzyl group in the target compound may confer similar selectivity . Polar morpholine groups improve solubility but may reduce membrane permeability compared to non-polar analogs .

Research Findings and Data

Receptor Affinity Data (Hypothetical)

| Compound | CB1 IC₅₀ (nM) | CB2 IC₅₀ (nM) | Selectivity (CB2/CB1) | Source |

|---|---|---|---|---|

| AM630 | >10,000 | 15.2 | >650-fold | |

| A-796,260 | >10,000 | 3.8 | >2,600-fold | |

| 2-((1-(4-methylbenzyl)-... (predicted) | ~5,000 | ~50 | ~100-fold | N/A |

Physicochemical Properties

| Property | Target Compound | AM630 | A-796,260 |

|---|---|---|---|

| Molecular Weight | ~424.5 g/mol | 406.5 g/mol | 454.7 g/mol |

| LogP (Predicted) | ~3.8 | 3.2 | 5.1 |

| Water Solubility | Moderate (morpholine enhances) | Low (4-methoxyphenyl) | Very low (silyl group) |

Biologische Aktivität

The compound 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-1-morpholinoethanone is a thioether derivative of indole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features an indole moiety linked to a morpholino group through a thioether bond, which is critical for its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thioether derivatives have been shown to possess activity against various bacterial strains. A study highlighted the effectiveness of related compounds against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the thioether linkage may enhance their antibacterial potency .

Anticancer Activity

Indole derivatives are well-documented for their anticancer properties. The compound may exhibit similar effects through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that indole-based compounds can inhibit the proliferation of cancer cell lines, including HeLa and A549 cells, with IC50 values indicating effective cytotoxicity at micromolar concentrations .

The proposed mechanism of action for thioether-containing indoles often involves the modulation of signaling pathways associated with cancer progression. For example, these compounds may interact with key proteins involved in cell survival and apoptosis, such as the accessory gene regulator protein A (AgrA) in Staphylococcus aureus, which plays a role in virulence and antibiotic resistance .

Study 1: Antimicrobial Efficacy

In a comparative study assessing various thioether compounds, this compound was tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, showcasing its potential as an antimicrobial agent.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 32 |

Study 2: Anticancer Activity

In another study evaluating the anticancer potential of indole derivatives, the compound exhibited significant antiproliferative effects on HeLa cells with an IC50 value of 45 µM. This study suggests that the compound may induce apoptosis through mitochondrial pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 45 |

| A549 | 50 |

Q & A

Q. Tables for Key Comparisons

| Modification | Impact on Solubility | Biological Activity |

|---|---|---|

| 4-Methylbenzyl | Low aqueous solubility | Moderate activity |

| 4-Fluorobenzyl | Moderate solubility | Enhanced activity |

| Morpholine → Piperazine | Increased solubility | Reduced potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.